5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. The presence of a methyl group and a sulfanyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one with sulfur-containing reagents. The reaction conditions often include heating under reflux and the use of solvents such as isopropanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group or modify other functional groups.
Substitution: Various substituents can be introduced at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used
Scientific Research Applications
5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure and reactivity make it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: This compound is structurally similar but lacks the sulfanyl group.
5-methyl-7-hydroxy-1,3,4-triazaindolizine: Another related compound with a hydroxyl group instead of a sulfanyl group.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazolopyrimidine core but different substituents.
Uniqueness
The presence of the sulfanyl group in 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making the compound valuable for specific applications. Its reactivity and ability to form various derivatives further enhance its utility in scientific research and industrial applications .
Properties
CAS No. |
41122-81-0 |
---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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